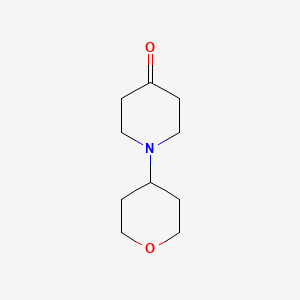

1-(Oxan-4-yl)piperidin-4-one

Description

1-(Oxan-4-yl)piperidin-4-one (CAS: 1153383-00-6) is a piperidin-4-one derivative substituted with a tetrahydropyran (oxane) ring at the nitrogen atom. Key properties include:

- Molecular formula: C₉H₁₅NO₂

- Molecular weight: 183.25 g/mol

- Purity: 98% (laboratory grade)

- InChI Key: UMQOTTXMYREDMK-UHFFFAOYSA-N

- Applications: Primarily used in research settings as a synthetic intermediate.

Properties

IUPAC Name |

1-(oxan-4-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQOTTXMYREDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize cost-effective reagents and catalysts to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, where halogens or other substituents are introduced.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon.

Substituents: Halogens, alkyl groups, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(Oxan-4-yl)piperidin-4-one is explored for its potential biological activities, particularly as a pharmaceutical intermediate. Research indicates that derivatives of piperidine compounds can exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that similar piperidine derivatives demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis , highlighting their potential as antibacterial agents .

Anticancer Research

The compound has been investigated for its anticancer properties. A study involving piperidine derivatives demonstrated their ability to inhibit the proliferation of cancer cells. For example, certain synthesized compounds showed improved activity against human lung adenocarcinoma cells (A549) compared to standard chemotherapeutic agents like cisplatin . The mechanisms of action often involve modulation of specific molecular targets such as receptors or enzymes that are critical in cancer progression.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been documented in various studies. The compound has been tested against multidrug-resistant pathogens, revealing moderate to strong activity against specific bacterial strains . This positions it as a candidate for further development into antimicrobial therapeutics.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized several piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. The results indicated that certain derivatives exhibited significant efficacy against both bacterial and fungal pathogens, suggesting the potential application of this compound in agricultural settings .

Case Study 2: Anticancer Activity

A study focused on the synthesis of novel piperidine derivatives demonstrated their potential as anticancer agents. The compounds were tested on human lung adenocarcinoma cells, showing promising results in inhibiting cell viability compared to traditional treatments. This research underscores the importance of this compound as a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

*Calculated based on molecular formula C₁₂H₁₂BrNO₂.

Key Observations:

- Steric Effects : The oxane ring in 1-(Oxan-4-yl)piperidin-4-one imposes greater steric hindrance compared to linear substituents like 3-methoxypropyl or propargyl.

- Reactivity : Propargyl and chloroacetyl derivatives exhibit higher reactivity for alkyne-based or substitution reactions, respectively, whereas the oxane substituent may stabilize the compound against hydrolysis .

Crystallographic and Conformational Studies

- Crystal Packing : Substituents like aryl or acetyl groups (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) induce planar conformations, favoring intermolecular hydrogen bonding and π-stacking .

- Oxane Impact: The oxane ring in this compound may promote chair conformations in the piperidinone ring, as observed in related N-substituted derivatives .

Biological Activity

1-(Oxan-4-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, a derivative of piperidine, has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound exhibits a unique structure that allows for various chemical reactions. It can undergo:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Through hydrogenation with catalysts such as palladium on carbon.

- Nucleophilic Substitution: At the piperidinone ring, facilitating the introduction of different substituents.

These reactions are crucial for synthesizing more complex derivatives that may enhance its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may function as an agonist or antagonist, modulating the activity of these targets and leading to various physiological effects. The exact mechanisms can vary based on the biological context and specific applications being investigated .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 5.2 |

| Escherichia coli | 12 | 7.8 |

| Bacillus subtilis | 10 | 9.5 |

These results suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrate its effectiveness in inhibiting cancer cell proliferation, particularly in hepatocellular carcinoma (HCC) models.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (HCC) | 6.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest |

The compound appears to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

-

Case Study on Anticancer Effects:

A study involving HepG2 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased markers of apoptosis after 48 hours. -

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the efficacy of this compound against skin infections caused by resistant strains of bacteria, showing promising results in reducing infection rates compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.